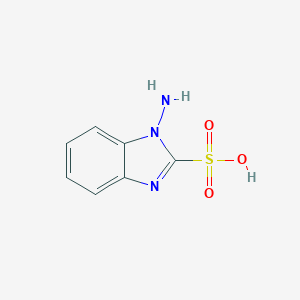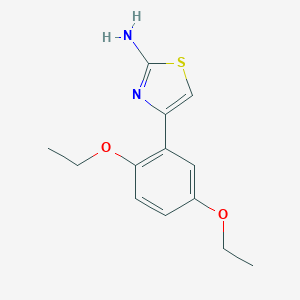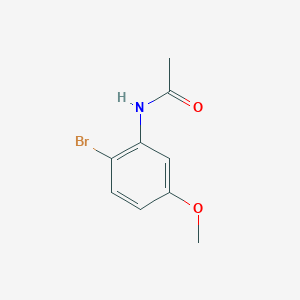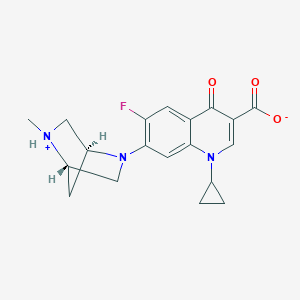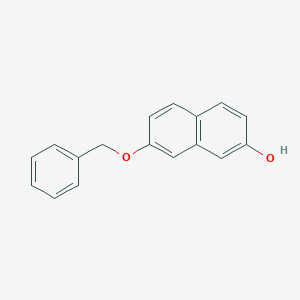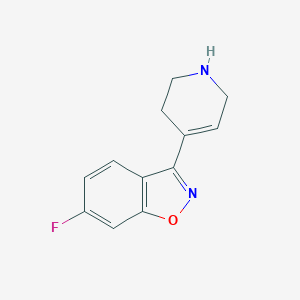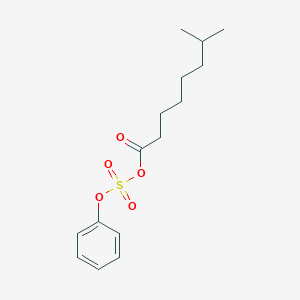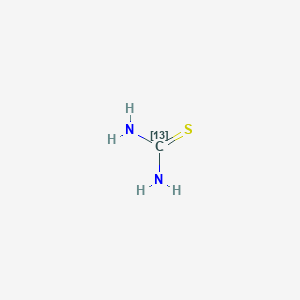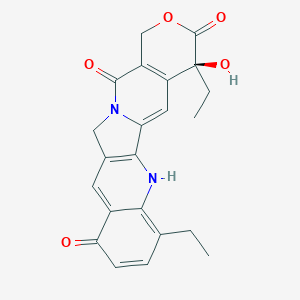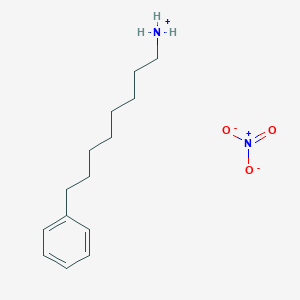
8-Phenyloctylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyloctylammonium nitrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is known for its unique properties and has been the subject of several studies to understand its mechanism of action and its potential applications.
Wirkmechanismus
The mechanism of action of 8-Phenyloctylammonium nitrate is not fully understood. However, studies have shown that this compound can interact with certain enzymes and proteins, leading to changes in their activity. This interaction is believed to be responsible for the potential therapeutic effects of this compound.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Phenyloctylammonium nitrate can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular processes. Additionally, 8-Phenyloctylammonium nitrate has been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Phenyloctylammonium nitrate is its unique properties, which make it a valuable research tool in various fields of scientific research. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 8-Phenyloctylammonium nitrate is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-Phenyloctylammonium nitrate. One potential area of research is the development of new therapeutic applications for this compound. Additionally, further studies are needed to understand the mechanism of action of 8-Phenyloctylammonium nitrate and its potential interactions with enzymes and proteins. Finally, research is needed to determine the potential toxicity of this compound and its safe use in various experiments.
Conclusion:
In conclusion, 8-Phenyloctylammonium nitrate is a valuable research tool in various fields of scientific research. This compound has unique properties and has shown promising results in the treatment of certain diseases. However, further research is needed to fully understand the mechanism of action of 8-Phenyloctylammonium nitrate and its potential applications in various fields.
Synthesemethoden
The synthesis of 8-Phenyloctylammonium nitrate involves the reaction of 8-Phenyloctylamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of pure 8-Phenyloctylammonium nitrate.
Wissenschaftliche Forschungsanwendungen
8-Phenyloctylammonium nitrate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of certain diseases such as cancer and Alzheimer's disease. In the field of biology, 8-Phenyloctylammonium nitrate has been used as a research tool to study the mechanism of action of certain enzymes and proteins. In the field of chemistry, this compound has been used as a reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
120375-41-9 |
|---|---|
Produktname |
8-Phenyloctylammonium nitrate |
Molekularformel |
C14H24N2O3 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
8-phenyloctylazanium;nitrate |
InChI |
InChI=1S/C14H23N.NO3/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14;2-1(3)4/h5,7-8,11-12H,1-4,6,9-10,13,15H2;/q;-1/p+1 |
InChI-Schlüssel |
VQJBTDXUOUMELZ-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)CCCCCCCC[NH3+].[N+](=O)([O-])[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCC[NH3+].[N+](=O)([O-])[O-] |
Andere CAS-Nummern |
120375-41-9 |
Synonyme |
8-phenyloctylazanium nitrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
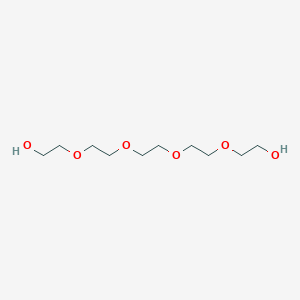
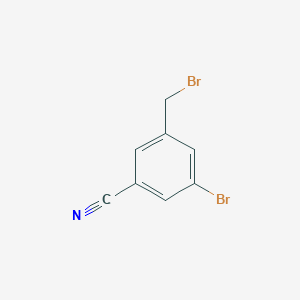
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)
